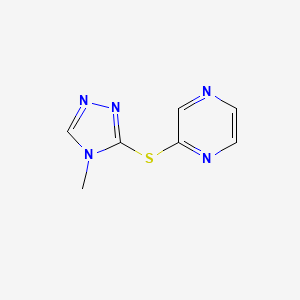

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a triazole ring

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-triazole ring, such as this one, are known to interact with the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially inhibit the enzyme’s activity, affecting the synthesis of certain biomolecules.

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound could potentially improve its pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Compounds with a similar structure have been found to exhibit inhibitory activities against certain cancer cell lines .

Biochemische Analyse

Biochemical Properties

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell growth and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with cytochrome P450 enzymes, which can lead to either inhibition or activation of these enzymes. This binding is facilitated by the triazole ring, which can act as both a hydrogen bond donor and acceptor. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect the levels of reactive oxygen species (ROS) and other signaling molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization can also affect the compound’s interactions with other biomolecules and its overall efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a pyrazine derivative. One common method is to react 4-methyl-4H-1,2,4-triazole-3-thiol with pyrazine-2-carboxylic acid or its derivatives under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-methyl-4H-1,2,4-triazole-3-thiol

- Pyrazine-2-carboxylic acid

- 2,6-bis(1,2,3-triazol-4-yl)pyridine

Uniqueness

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine is unique due to the combination of the triazole and pyrazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various targets, making it a valuable compound in multiple research and industrial applications.

Biologische Aktivität

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the triazole ring and the thioether linkage enhances its interaction with biological targets, making it a candidate for various therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a triazole moiety linked via a sulfur atom. This structure is crucial for its biological activity as it allows for specific interactions with enzymes and proteins.

| Property | Value |

|---|---|

| Molecular Formula | C8H8N4S |

| Molecular Weight | 196.24 g/mol |

| CAS Number | 923230-55-1 |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with cytochrome P450 enzymes. These enzymes are essential for the metabolism of various compounds in the body and play a critical role in drug metabolism.

Key Mechanisms:

- Enzyme Inhibition : The nitrogen atoms in the triazole ring can bind to iron in the heme group of cytochrome P450, inhibiting its activity and affecting the metabolism of substrates.

- Cell Signaling Modulation : The compound influences cellular pathways such as the MAPK pathway, which is involved in cell growth and apoptosis.

- Gene Expression Regulation : Through interactions with transcription factors, this compound can upregulate or downregulate genes associated with cellular processes.

Biological Activity Studies

Recent studies have highlighted the compound's potential across various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against several bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli.

Antifungal Activity

The compound's antifungal properties have been evaluated against pathogenic fungi such as Candida albicans and Aspergillus niger. In vitro studies demonstrate that it inhibits fungal growth effectively, comparable to established antifungal agents.

Anticancer Activity

Studies investigating its anticancer potential reveal that this compound induces apoptosis in various cancer cell lines. For example:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity.

- HeLa (cervical cancer) : Showed inhibition of cell proliferation.

Case Studies

-

In Vitro Study on Cancer Cell Lines :

- Objective : Evaluate cytotoxic effects on MCF-7 and MDA-MB-231 cells.

- Method : MTT assay was employed to assess cell viability.

- Results : The compound demonstrated IC50 values lower than commonly used chemotherapeutics like cisplatin.

-

Antifungal Efficacy Assessment :

- Objective : Determine effectiveness against Candida albicans.

- Method : Disk diffusion method was utilized.

- Results : Zones of inhibition were comparable to fluconazole, indicating strong antifungal properties.

Eigenschaften

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5S/c1-12-5-10-11-7(12)13-6-4-8-2-3-9-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUHSZBXFWWGQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.